molecular formula C26H36ClNO B12150493 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol

2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol

Cat. No.: B12150493
M. Wt: 414.0 g/mol
InChI Key: XBYYHVRHEKKRLT-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol is a synthetic phenolic compound intended for research and development purposes. This chemical features a sterically hindered phenol core, a structural motif widely recognized for its antioxidant properties in stabilizing hydrocarbons, polymers, and other industrial materials . The molecular structure incorporates a 4-chlorophenyl group and a piperidine moiety, which may influence its electronic properties, lipophilicity, and potential biological activity. Researchers can explore its application as a stabilizing agent to inhibit oxidative degradation in various systems . Furthermore, the distinct substitution pattern presents opportunities for its use in organic synthesis, particularly as a building block for developing more complex molecules, such as bifunctional compounds or those with targeted therapeutic potential . Similar phenolic derivatives are utilized as reference standards in analytical method development and validation to ensure quality control during pharmaceutical synthesis . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures before use.

Properties

Molecular Formula

C26H36ClNO

Molecular Weight

414.0 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-chlorophenyl)-piperidin-1-ylmethyl]phenol

InChI

InChI=1S/C26H36ClNO/c1-25(2,3)21-16-19(17-22(24(21)29)26(4,5)6)23(28-14-8-7-9-15-28)18-10-12-20(27)13-11-18/h10-13,16-17,23,29H,7-9,14-15H2,1-6H3

InChI Key

XBYYHVRHEKKRLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

Preparation Methods

Steric Effects in Alkylation

The tert-butyl groups at positions 2 and 6 hinder electrophilic substitution at the para position. Catalysts like aluminum tris-(2-tert-butylphenolate) mitigate this by stabilizing transition states through Lewis acid coordination.

Byproduct Formation

  • 2,4,6-Tri-tert-butylphenol : Forms via over-alkylation; minimized by using saturated hydrocarbon solvents.

  • Bis-aminomethyl Derivatives : Occur in Mannich reactions under excess aldehyde; controlled via slow reagent addition .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the chlorophenyl group may produce phenyl derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The piperidinylmethyl group may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol is unique due to the presence of the chlorophenyl and piperidinylmethyl groups, which confer distinct chemical and biological properties

Biological Activity

2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol is a synthetic organic compound with a complex structure that includes tert-butyl groups, a chlorophenyl moiety, and a piperidinylmethyl group attached to a phenolic ring. Its molecular formula is C26H36ClNOC_{26}H_{36}ClNO with a molecular weight of 414.0 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structural features of 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol contribute significantly to its biological activity:

  • Tert-butyl groups : Known for their stability and ability to enhance lipophilicity.
  • Chlorophenyl moiety : Often associated with antimicrobial and anti-inflammatory properties.
  • Piperidinylmethyl group : May interact with various biological receptors or enzymes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. The phenolic hydroxyl group can act as a hydrogen donor, neutralizing free radicals and protecting cells from oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Modulation

Studies have shown that 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol may modulate enzyme activities or receptor functions. While the exact mechanisms remain under investigation, preliminary findings suggest potential implications in pharmacology and toxicology. For instance, it has been indicated that the compound may inhibit certain enzymes linked to inflammation and cancer progression .

Comparative Analysis with Similar Compounds

The following table compares 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesUnique Biological Activity
2,6-Di-tert-butyl-4-methylphenolTert-butyl groups and methyl groupAntioxidant (butylated hydroxytoluene)
2,6-Di-tert-butylphenolTert-butyl groups without additional moietiesKnown for stability and antioxidant properties
4-(Chlorophenyl)piperidinePiperidine and chlorophenylFocused on neuropharmacological effects
2-(Piperidin-1-yl)phenolPiperidine attached directly to phenolInvestigated for biological activity

This comparison highlights the unique aspects of 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol due to its combination of structural elements that confer specific biological activities not found in other similar compounds.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide, indicating its potential as a protective agent against oxidative damage.
  • Enzyme Inhibition Research : Another research effort focused on the inhibition of acetylcholinesterase by this compound, suggesting its possible application in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Activity : Tests conducted against various bacterial strains revealed moderate to strong antibacterial activity, particularly against Gram-positive bacteria, which may be attributed to the chlorophenyl group present in its structure .

Q & A

Q. What are the established synthesis protocols for 2,6-Di-tert-butyl-4-[(4-chlorophenyl)(piperidin-1-yl)methyl]phenol, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including alkylation of the piperidine ring and substitution to introduce the chlorophenyl and tert-butyl groups. Key parameters include solvent polarity (e.g., methanol or dichloromethane), temperature control (60–80°C for substitution reactions), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the final product .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and purity.
  • Infrared Spectroscopy (IR): Identifies functional groups like phenolic -OH (~3200 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with glacial acetic acid) to assess purity .

Q. How can researchers evaluate the antioxidant activity of this compound in biological systems?

Employ radical scavenging assays (e.g., DPPH or ABTS) in vitro, comparing IC₅₀ values to standards like ascorbic acid. For cellular models, use oxidative stress assays in HepG2 or RAW 264.7 cells, measuring ROS reduction via fluorescence probes (e.g., DCFH-DA). Validate results with positive controls and replicate experiments to ensure statistical significance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Utilize Design of Experiments (DoE) to systematically vary parameters like temperature, solvent ratio, and catalyst loading. For example, a central composite design can identify optimal conditions for alkylation efficiency. Monitor reaction progress via TLC or inline UV spectroscopy. Post-synthesis, employ recrystallization in ethanol/water mixtures to enhance purity .

Q. How should contradictions in reported antioxidant efficacy across studies be resolved?

Conduct a meta-analysis comparing test systems (e.g., cell-free vs. cellular assays) and purity levels of the compound. Verify batch-to-batch consistency using HPLC and mass spectrometry. Investigate structural analogs (e.g., replacing the 4-chlorophenyl group with fluorophenyl) to isolate substituent effects on activity .

Q. What methodologies are suitable for assessing the environmental fate and transformation products of this compound?

Long-term environmental studies should include:

  • Hydrolysis Studies: Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, analyzing degradation via LC-MS.
  • Soil Microcosm Experiments: Monitor adsorption/desorption kinetics using HPLC-UV and identify microbial transformation products with high-resolution mass spectrometry.
  • Ecotoxicology Assays: Evaluate impacts on Daphnia magna or algae growth to assess ecological risks .

Q. How can structure-activity relationships (SAR) be established using analogs of this compound?

Synthesize derivatives with variations in the piperidine ring (e.g., methylpiperazine substitution) or phenolic substituents (e.g., tert-butyl vs. sec-butyl). Test these analogs in parallel biological assays (e.g., antioxidant, enzyme inhibition) and correlate structural features (e.g., logP, steric bulk) with activity trends. Computational modeling (e.g., molecular docking) can further predict binding affinities to targets like NADPH oxidase .

Key Notes for Methodological Rigor

  • Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., NMR for structure, LC-MS for purity).
  • Experimental Design: Use randomized block designs for biological assays to minimize bias, as demonstrated in agricultural chemical studies .
  • Environmental Impact: Follow protocols from Project INCHEMBIOL for systematic evaluation of abiotic/biotic interactions .

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